molecular formula C35H55ClN2 B8117763 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8117763
M. Wt: 539.3 g/mol
InChI Key: DRFGNZGTABIEQC-UHFFFAOYSA-N
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Description

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two 2,6-di(pentan-3-yl)phenyl groups attached to a dihydroimidazolium core, with a chloride ion as the counterion. It is often used as a ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of 2,6-di(pentan-3-yl)aniline with glyoxal in the presence of an acid catalyst to form the dihydroimidazole ring. This intermediate is then treated with a suitable alkylating agent, such as methyl iodide, to form the imidazolium salt. The final step involves the exchange of the iodide ion with chloride using a chloride source like sodium chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazolium oxides, reduced imidazolium derivatives, and substituted imidazolium salts, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages in terms of selectivity and reactivity compared to similar compounds .

Properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFGNZGTABIEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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